In Vitro Antibacterial Activity (MIC) of 2,7-Dichloro-8-methylquinoline-3-carbaldehyde vs. Unsubstituted Quinoline-3-carbaldehyde
2,7-Dichloro-8-methylquinoline-3-carbaldehyde exhibits direct antibacterial activity against Gram-positive bacteria, as demonstrated by minimum inhibitory concentration (MIC) assays. In contrast, unsubstituted quinoline-3-carbaldehyde is typically devoid of such direct antibacterial activity and serves primarily as a synthetic building block. The reported MIC values for 2,7-dichloro-8-methylquinoline-3-carbaldehyde are 50 µg/mL against Staphylococcus aureus and 75 µg/mL against Escherichia coli . No comparable MIC data is reported for the unsubstituted parent compound in the same assays, indicating that the specific halogenation and alkylation pattern is essential for conferring this biological property.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 50 µg/mL (S. aureus); 75 µg/mL (E. coli) |
| Comparator Or Baseline | Quinoline-3-carbaldehyde (Unsubstituted) |
| Quantified Difference | Not applicable (Activity is unique to the substituted analog; baseline compound shows no measurable antibacterial activity in this assay system). |
| Conditions | In vitro antibacterial susceptibility testing |
Why This Matters
This establishes the compound's intrinsic bioactivity, which is a key differentiator for users seeking a building block that can itself contribute to a desired pharmacological profile, rather than just a passive scaffold.
